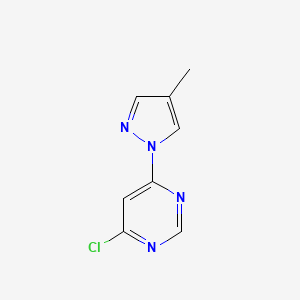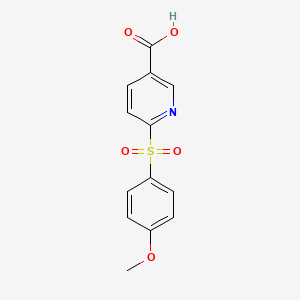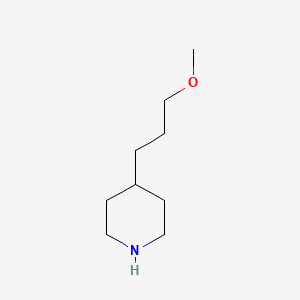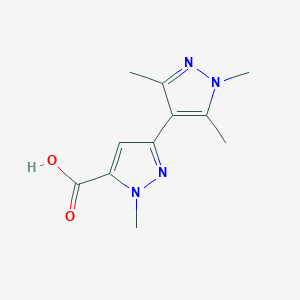
1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid
Übersicht
Beschreibung
“1,1’,3’,5’-tetramethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1170910-12-9 . It has a molecular weight of 234.26 . The compound is solid at room temperature .
Synthesis Analysis
The oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system unexpectedly resulted in the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid (H3PTCA) isolated as the acid sodium salt Na(H2O)2H2PTCA .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N4O2/c1-6-10(7(2)14(3)12-6)8-5-9(11(16)17)15(4)13-8/h5H,1-4H3,(H,16,17) .Chemical Reactions Analysis
The oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system unexpectedly resulted in the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid (H3PTCA) isolated as the acid sodium salt Na(H2O)2H2PTCA .Physical And Chemical Properties Analysis
This compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Bipyrazole derivatives, including those related to 1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid, have been researched for their effectiveness as corrosion inhibitors. For instance, certain bipyrazole derivatives have shown promising results in protecting C38 steel from corrosion in acidic environments. These studies utilized techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the performance of bipyrazole derivatives as corrosion inhibitors. The findings indicate that these compounds can significantly enhance inhibition efficiency and reduce corrosion rates by increasing the concentration of the inhibitor. The adsorption of these bipyrazole derivatives onto the metal surface follows the Langmuir adsorption isotherm, and the thermodynamic parameters associated with this process have been thoroughly analyzed (Zarrok et al., 2012).
Antifungal Activities
Novel organotin (IV) bipyrazole-dicarboxylate macrocyclic complexes based on bipyrazoledicarboxylic acid derivatives have been synthesized and characterized. These complexes, identified as C1 and C2, were tested for their antifungal activities against the pathogenic strain Fusarium oxysporum f. sp. albedinis. The results demonstrated that these metal-cyclic compounds exhibit significant fungicidal power, potentially even greater than their corresponding ligands. This suggests the potential application of bipyrazole-based compounds in developing new antifungal agents (Dahmani et al., 2021).
Supramolecular Chemistry and Framework Flexibility
Research into the supramolecular isomerism and framework flexibility of metal bipyrazolates has uncovered significant insights. Template-controlled reactions involving bipyrazole and metals like Ag and Cu have led to the creation of binary metal bipyrazolates with distinct supramolecular isomers. These compounds exhibit exceptional chemical and thermal stability, with their framework flexibility demonstrated through adsorption measurements. The unique structure of these bipyrazolates, featuring guest-accessible coordinatively unsaturated metal clusters, facilitates the accommodation of unsaturated hydrocarbons via weak metal...π interactions. This property opens up possibilities for applications in gas storage, separation technologies, and catalysis (Zhang & Kitagawa, 2008).
Eigenschaften
IUPAC Name |
2-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-6-10(7(2)14(3)12-6)8-5-9(11(16)17)15(4)13-8/h5H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDWPYRTWAUSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NN(C(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



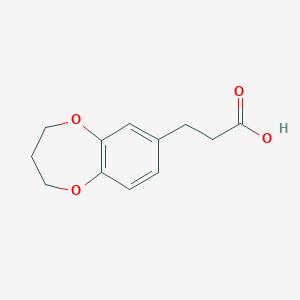
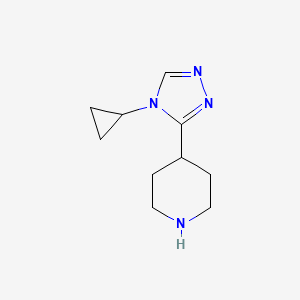
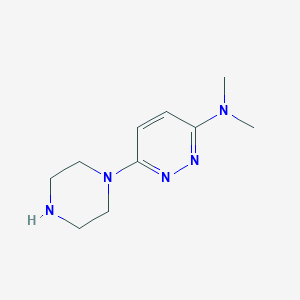


![(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B1416188.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine](/img/structure/B1416190.png)
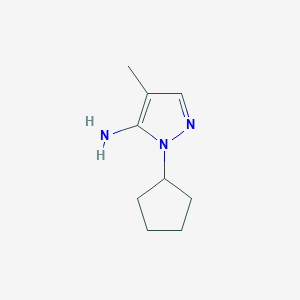
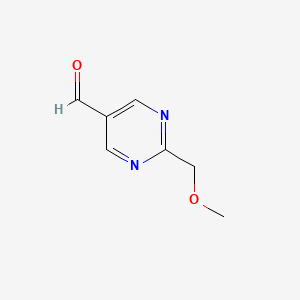
![(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile](/img/structure/B1416193.png)
